4-Ethoxy-3,5-dimethylbenzoic acid
Description
4-Ethoxy-3,5-dimethylbenzoic acid is a substituted benzoic acid derivative characterized by an ethoxy group at the para position and methyl groups at the meta positions relative to the carboxylic acid functional group. This compound is utilized as a synthetic intermediate in pharmaceutical and materials chemistry, particularly in the synthesis of retinoid receptor agonists (e.g., compound 31 in ) . Structurally, the ethoxy group enhances lipophilicity compared to hydroxyl or smaller alkoxy substituents, which influences solubility and reactivity.
Properties
IUPAC Name |
4-ethoxy-3,5-dimethylbenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-4-14-10-7(2)5-9(11(12)13)6-8(10)3/h5-6H,4H2,1-3H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVLFTCXAAYHPNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1C)C(=O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501300016 | |
| Record name | 4-Ethoxy-3,5-dimethylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501300016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91970-51-3 | |
| Record name | 4-Ethoxy-3,5-dimethylbenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=91970-51-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Ethoxy-3,5-dimethylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501300016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Ethoxy-3,5-dimethylbenzoic acid can be synthesized through several methods. One common route involves the reaction of 4-ethoxy-3,5-dimethylphenylacetic acid with an oxidizing agent. The reaction typically uses sodium hydroxide, potassium chloride, and potassium hexacyanoferrate (III) in a methanol-water mixture at around 30°C .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: 4-Ethoxy-3,5-dimethylbenzoic acid can undergo various chemical reactions, including:
Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Sodium ethoxide or other strong bases in an aprotic solvent.
Major Products:
Oxidation: 4-Ethoxy-3,5-dimethylbenzaldehyde or this compound.
Reduction: 4-Ethoxy-3,5-dimethylbenzyl alcohol.
Substitution: Various substituted benzoic acids depending on the nucleophile used.
Scientific Research Applications
4-Ethoxy-3,5-dimethylbenzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development due to its structural similarity to other bioactive compounds.
Industry: Utilized in the production of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-ethoxy-3,5-dimethylbenzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The ethoxy and dimethyl groups can influence the compound’s binding affinity and specificity for its molecular targets.
Comparison with Similar Compounds
Table 1: Key Properties of Selected Benzoic Acid Derivatives
Key Observations:
- Electronic Effects : Electron-donating groups (e.g., ethoxy, methoxy) increase pKa compared to electron-withdrawing hydroxyl groups. For example, 4-hydroxy derivatives (pKa ~2.8–3.6) are more acidic than alkoxy-substituted analogs (pKa ~4.2–5.0) due to resonance stabilization of the deprotonated form .
- Lipophilicity : Longer alkyl chains (e.g., ethoxy vs. methoxy) enhance LogP, improving membrane permeability but reducing aqueous solubility. Benzyloxy derivatives exhibit the highest lipophilicity .
- Thermal Stability : Methyl and alkoxy substituents increase melting points relative to unsubstituted benzoic acid (122°C). Hydroxyl groups further elevate melting points due to hydrogen bonding (e.g., syringic acid: 208–210°C) .
Biological Activity
4-Ethoxy-3,5-dimethylbenzoic acid is a compound that has garnered attention in the scientific community for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by its ethoxy group and two methyl substituents on the benzene ring. Its chemical structure can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C11H14O3
- Molecular Weight : 194.23 g/mol
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, such as enzymes and receptors. The presence of the ethoxy and dimethyl groups influences its binding affinity and specificity. Key mechanisms include:
- Enzyme Interaction : The compound may modulate the activity of specific enzymes, impacting metabolic pathways.
- Antioxidant Activity : Preliminary studies suggest that it exhibits antioxidant properties, potentially protecting cells from oxidative stress.
Antibacterial Properties
Research indicates that this compound possesses antibacterial activity against certain strains of bacteria. The effectiveness can be attributed to its structural features that facilitate interaction with bacterial cell membranes or essential metabolic pathways.
Antioxidant Properties
The compound has been investigated for its antioxidant capabilities, which may help mitigate oxidative damage in biological systems. This property is particularly relevant in the context of diseases associated with oxidative stress.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Antibacterial Study : A study evaluated the antibacterial effects of various benzoic acid derivatives, including this compound, against Gram-positive and Gram-negative bacteria. The results showed significant inhibition of bacterial growth at certain concentrations.
- Antioxidant Evaluation : In vitro assays demonstrated that the compound exhibited notable antioxidant activity compared to standard antioxidants like ascorbic acid. The study suggested that the ethoxy group enhances this property by stabilizing free radicals.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, a comparison with structurally similar compounds is beneficial:
| Compound Name | Structure | Key Activity |
|---|---|---|
| 4-Hydroxy-3,5-dimethylbenzoic Acid | Hydroxy instead of ethoxy | Antioxidant activity |
| 3,5-Dimethylbenzoic Acid | Lacks ethoxy group | Lower solubility and reactivity |
| 4-Methoxy-3,5-dimethylbenzoic Acid | Methoxy group present | Altered biological activity due to polarity |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
